3-Aminobenzotrifluoride-D4
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Overview
Description
3-Aminobenzotrifluoride-D4: is a deuterated derivative of 3-Aminobenzotrifluoride, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The molecular formula for this compound is C7H2D4F3N, and it has a molecular weight of 165.15 g/mol .
Scientific Research Applications
Chemistry: 3-Aminobenzotrifluoride-D4 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals. It is also employed in the synthesis of other deuterated compounds.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions involving deuterated substrates. Its stability and unique isotopic properties make it valuable in tracing experiments.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. Its deuterated nature allows for detailed analysis of drug interactions and metabolic pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials and chemical processes .
Safety and Hazards
3-Aminobenzotrifluoride-D4 may be combustible and could be fatal if inhaled. It can cause skin irritation and serious eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin . It is advised to handle with gloves and store in a well-ventilated place. Keep the container tightly closed .
Mechanism of Action
Target of Action
It’s known that amines, such as 3-aminobenzotrifluoride, are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic and are a fundamental part of many biochemical processes.
Mode of Action
As an amine, it can participate in a variety of chemical reactions, including acid-base reactions, where it can act as a base to neutralize acids .
Biochemical Pathways
A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is known to be a precursor to the herbicide fluometuron . It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3. This aniline is then converted to the urea .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is recommended to be stored under inert gas in a cool and dark place . These properties may influence its bioavailability.
Result of Action
It’s known that the compound is used for proteomics research , indicating that it may have effects at the protein level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Aminobenzotrifluoride-D4. It’s known to be sensitive to air and is recommended to be stored under inert gas in a cool and dark place . Additionally, it’s known to be toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is no available information on how the effects of 3-Aminobenzotrifluoride-D4 vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminobenzotrifluoride-D4 typically involves the deuteration of 3-Aminobenzotrifluoride. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic deuteration processes. These processes are designed to ensure high yields and purity of the deuterated product. The use of specialized catalysts and reactors is common to optimize the reaction conditions and achieve efficient deuteration .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzotrifluoride-D4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitro- or nitroso-3-aminobenzotrifluoride-D4.
Reduction: Reduced derivatives of the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
3-Aminobenzotrifluoride: The non-deuterated version of the compound.
4-Aminobenzotrifluoride: A positional isomer with the amino group at the para position.
2-Aminobenzotrifluoride: A positional isomer with the amino group at the ortho position.
3,5-Bis(trifluoromethyl)aniline: A compound with two trifluoromethyl groups at the meta positions.
Uniqueness: 3-Aminobenzotrifluoride-D4 is unique due to its deuterated nature, which imparts enhanced stability and distinct spectroscopic properties. These characteristics make it particularly valuable in research applications where precise measurements and stability are crucial .
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDTWATMPPKEL-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(F)(F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.